ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C20H18N2O6S This compound is notable for its unique structure, which includes a thiophene ring, an isoindole moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate involves multiple steps:
Formation of the Isoindole Moiety: The isoindole moiety can be synthesized by reacting phthalic anhydride with glycine methyl ester under basic conditions to form the intermediate, which is then cyclized to produce the isoindole structure.
Attachment of the Hexanamido Group: The hexanamido group is introduced by reacting the isoindole intermediate with hexanoyl chloride in the presence of a base such as triethylamine.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a series of reactions involving acetylation and cyclization.
Coupling of the Thiophene and Isoindole Moieties: The final step involves coupling the thiophene and isoindole moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its primary use in research. the synthesis would likely follow similar steps as outlined above, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The isoindole moiety may play a crucial role in binding to proteins or nucleic acids, while the thiophene ring could be involved in electronic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- N-Phthalyl-DL-alanine
- Ethyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Uniqueness
Ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate is unique due to its combination of a thiophene ring and an isoindole moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying complex molecular interactions and developing new materials with specific functionalities.
Properties
Molecular Formula |
C24H26N2O6S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H26N2O6S/c1-4-32-24(31)19-14(2)20(15(3)27)33-21(19)25-18(28)12-6-5-9-13-26-22(29)16-10-7-8-11-17(16)23(26)30/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H,25,28) |
InChI Key |
IKTASVRDXCGKEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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